molecular formula C7H6F3NO B2765120 1-(5-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one CAS No. 1346252-16-1

1-(5-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one

Cat. No. B2765120
CAS RN: 1346252-16-1
M. Wt: 177.126
InChI Key: JSSHRIGLVYNVAU-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one, also known as 1-(5-trifluoromethyl-2-pyrrolyl)ethan-1-one, is a synthetic organic compound that has seen a wide range of uses in scientific research and laboratory experiments. This compound is a colorless solid that is slightly soluble in water and is classified as a pyrrolyl ketone. It is most commonly used as a reagent in organic synthesis and has been used in various scientific research applications.

Scientific Research Applications

Quantum Mechanical Modeling

  • The structural and vibrational properties of 1-(5-(trifluoromethyl)-1H-pyrrol-2-yl)ethanone have been explored using quantum mechanical modeling. This research provides insights into its reactivities, structures, and vibrational properties, indicating its potential applications in various chemical processes (Cataldo et al., 2014).

Synthesis Techniques

  • Research has demonstrated a practical route for synthesizing phosphorus compounds containing trifluoromethyl groups, utilizing 1-(5-(trifluoromethyl)-1H-pyrrol-2-yl)ethanone as a key intermediate. This method is significant for the preparation of various chemically complex structures (Kalantari et al., 2006).

Material Science Applications

  • A study on the synthesis of electrooptic films has highlighted the role of pyrrole-pyridine-based chromophores, including derivatives of 1-(5-(trifluoromethyl)-1H-pyrrol-2-yl)ethanone, in influencing thin-film microstructure and nonlinear optical response. This has implications for advanced material applications (Facchetti et al., 2006).

Organic Chemistry

  • The compound has been utilized in the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, showcasing its versatility as a building block in organic synthesis (Khlebnikov et al., 2018).

Polysubstituted Pyrroles

  • Research into the synthesis of conducting polymers based on pyrrole derivatives has revealed the potential of 1-(5-(trifluoromethyl)-1H-pyrrol-2-yl)ethanone-related compounds in electronic and optoelectronic applications (Pandule et al., 2014).

Cycloaddition Reactions

  • The compound has been involved in uncatalyzed cycloaddition reactions at room temperature, demonstrating its reactivity and potential in synthetic organic chemistry (Alcaide et al., 2015).

properties

IUPAC Name

1-[5-(trifluoromethyl)-1H-pyrrol-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-4(12)5-2-3-6(11-5)7(8,9)10/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSHRIGLVYNVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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